molecular formula C29H56O4 B14660727 Didecyl 2,2,3-trimethylhexanedioate CAS No. 41539-70-2

Didecyl 2,2,3-trimethylhexanedioate

Cat. No.: B14660727
CAS No.: 41539-70-2
M. Wt: 468.8 g/mol
InChI Key: RGMHCYNAXLBTPP-UHFFFAOYSA-N
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Description

Didecyl 2,2,3-trimethylhexanedioate is an organic compound known for its unique chemical structure and properties It is a branched ester derived from hexanedioic acid, featuring two decyl groups and three methyl groups attached to the hexanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of didecyl 2,2,3-trimethylhexanedioate typically involves esterification reactions. One common method is the reaction of 2,2,3-trimethylhexanedioic acid with decanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Didecyl 2,2,3-trimethylhexanedioate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2,2,3-trimethylhexanedioic acid.

    Reduction: Formation of 2,2,3-trimethylhexanediol.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Didecyl 2,2,3-trimethylhexanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

    Industry: Utilized in the formulation of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of didecyl 2,2,3-trimethylhexanedioate involves its interaction with biological membranes and enzymes. The compound’s ester groups can undergo hydrolysis, releasing active metabolites that interact with cellular targets. These interactions can disrupt membrane integrity and inhibit enzyme activity, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • Didecylmethylpoly(oxyethyl)ammonium propionate
  • Didecyldimethylammonium chloride
  • 1,3-Didecyl-2-methylimidazolium chloride

Uniqueness

Didecyl 2,2,3-trimethylhexanedioate is unique due to its branched structure and the presence of multiple ester groups. This structural feature imparts distinct physicochemical properties, such as enhanced solubility and stability, making it suitable for various applications.

Properties

CAS No.

41539-70-2

Molecular Formula

C29H56O4

Molecular Weight

468.8 g/mol

IUPAC Name

didecyl 2,2,3-trimethylhexanedioate

InChI

InChI=1S/C29H56O4/c1-6-8-10-12-14-16-18-20-24-32-27(30)23-22-26(3)29(4,5)28(31)33-25-21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3

InChI Key

RGMHCYNAXLBTPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CCC(C)C(C)(C)C(=O)OCCCCCCCCCC

Origin of Product

United States

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